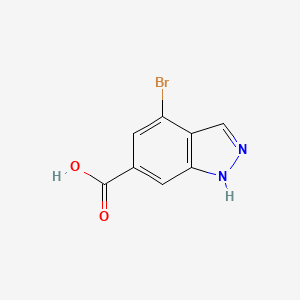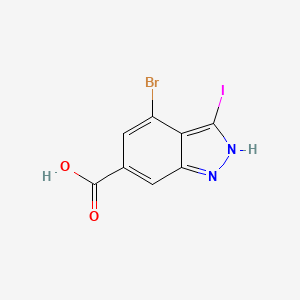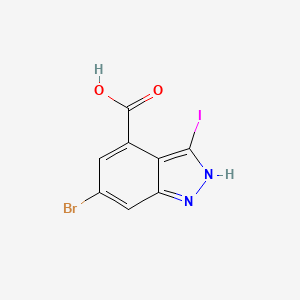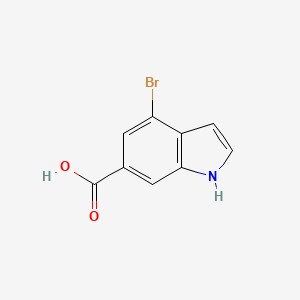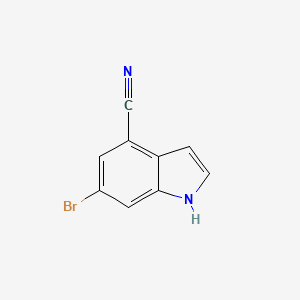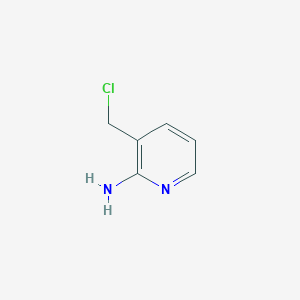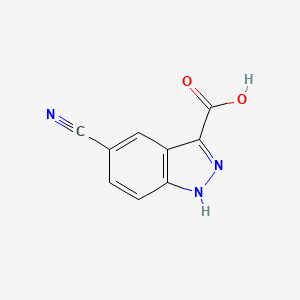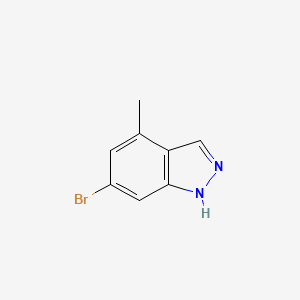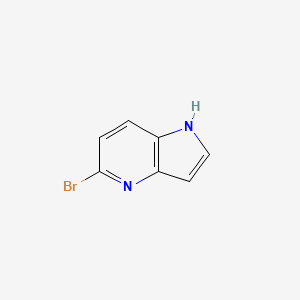
5-溴-4-氮杂吲哚
描述
5-bromo-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-1H-pyrrolo[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1H-pyrrolo[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
激酶抑制
5-溴-4-氮杂吲哚已用于激酶抑制剂的设计,这些抑制剂在治疗各种癌症中起着至关重要的作用 . 激酶抑制剂通过阻断称为激酶的酶的作用来发挥作用,这些酶参与调节细胞功能,例如细胞信号传导、生长和分裂。通过抑制这些酶,这些化合物可以有效地减缓或阻止癌细胞的增殖。
药物发现和药物化学
氮杂吲哚核心,包括 5-溴-4-氮杂吲哚,是药物化学中宝贵的支架,因为它具有与吲哚和嘌呤的生物等排特性 . 它为开发新的治疗剂提供了一个通用的平台,这些治疗剂在各种疾病中具有潜在的应用,包括神经系统疾病和感染。
有机半导体合成
氮杂吲哚,包括 5-溴-4-氮杂吲哚,是合成有机半导体的构建块 . 这些材料对于开发太阳能电池和晶体管等电子器件至关重要,在这些器件中,它们提供了与传统半导体相比的优势,例如柔性和更低的生产成本。
生物过程调节
氮杂吲哚框架以其在生物过程调节中的作用而闻名 . 这包括与各种生物靶标相互作用的能力,从而导致生物途径的调节,这些途径可以利用于治疗益处,尤其是在这些途径失调的疾病的背景下。
合成方法
5-溴-4-氮杂吲哚参与了新的合成方法,这些方法能够生产各种取代的氮杂吲哚 . 这些方法对于扩展化学空间和探索具有潜在生物活性的新化合物至关重要。
商业可用性和合成创新
5-溴-4-氮杂吲哚的商业可用性随着时间的推移而增加,这反映了其在研究和药物开发中的重要性 . 合成创新的不断更新导致了新合成和未知结构的出现,拓宽了这种化合物的潜在应用。
作用机制
Target of Action
5-Bromo-4-azaindole, also known as 5-bromo-1H-pyrrolo[3,2-b]pyridine or MFCD09263244, is a compound that has been studied for its potential biological activities . .
Mode of Action
Azaindole derivatives, to which 5-bromo-4-azaindole belongs, have been recognized as kinase inhibitors . They interact with the ATP binding site of kinases, which can lead to the inhibition of kinase activity . This interaction can result in changes in cellular processes controlled by these kinases.
Pharmacokinetics
Azaindoles have been noted for their potential in drug optimization strategies, with the ability to modulate properties such as solubility, pk a, lipophilicity, and target binding . These properties can impact the bioavailability of the compound.
Result of Action
Given its potential role as a kinase inhibitor, it may influence cellular processes regulated by kinases, potentially leading to changes in cell growth and proliferation .
生化分析
Biochemical Properties
5-Bromo-1H-pyrrolo[3,2-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions can lead to the inhibition of kinase activity, which is crucial for cell signaling and proliferation. Additionally, 5-Bromo-1H-pyrrolo[3,2-b]pyridine has shown potential as an inhibitor of human neutrophil elastase (HNE), an enzyme involved in inflammatory processes .
Cellular Effects
The effects of 5-Bromo-1H-pyrrolo[3,2-b]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with FGFRs can inhibit cell proliferation and induce apoptosis in cancer cells . This compound has also been observed to affect the PI3K-Akt and RAS-MEK-ERK signaling pathways, which are critical for cell survival and growth . Furthermore, 5-Bromo-1H-pyrrolo[3,2-b]pyridine can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 5-Bromo-1H-pyrrolo[3,2-b]pyridine exerts its effects through several mechanisms. It binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to reduced cell proliferation and increased apoptosis . Additionally, 5-Bromo-1H-pyrrolo[3,2-b]pyridine can interact with other biomolecules, such as HNE, through hydrogen bonding and hydrophobic interactions, further modulating their activity .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-1H-pyrrolo[3,2-b]pyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, with a half-life of approximately 1.324 hours in the presence of hydroxyl radicals . Over time, it can degrade into smaller metabolites, which may have different biological activities . Long-term exposure to 5-Bromo-1H-pyrrolo[3,2-b]pyridine has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
属性
IUPAC Name |
5-bromo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTANNMEOBCHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646719 | |
| Record name | 5-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-51-4 | |
| Record name | 5-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


